molecular formula C7H5ClINO2 B1427768 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305324-52-0

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1427768
CAS No.: 1305324-52-0
M. Wt: 297.48 g/mol
InChI Key: BYPNIKVZUWBAAA-UHFFFAOYSA-N
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Description

Molecular Architecture

The fundamental molecular architecture of 7-chloro-8-iodo-2,3-dihydro-dioxino[2,3-b]pyridine is characterized by a bicyclic framework consisting of a pyridine ring fused to a 1,4-dioxane ring system. The compound's structural representation can be described through its SMILES notation as Clc1cnc2OCCOc2c1I, which illustrates the connectivity pattern between the aromatic pyridine core and the saturated dioxane bridge. The molecular geometry exhibits a planar pyridine ring system that maintains aromatic character, while the dioxane portion introduces conformational flexibility through its saturated carbon-oxygen framework. The overall architecture creates a rigid bicyclic system where the dioxane bridge spans positions 2 and 3 of the pyridine ring, effectively constraining the molecular conformation and influencing the spatial arrangement of the halogen substituents.

The InChI representation InChI=1S/C7H5ClINO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2 provides detailed connectivity information, revealing that the compound contains five unsaturated equivalents distributed between the aromatic pyridine ring and the bridging oxygen functionalities. The molecular framework demonstrates significant structural rigidity due to the fused ring system, which restricts rotational freedom around the carbon-carbon bonds within the bicyclic core. This architectural constraint has important implications for the compound's three-dimensional structure and its ability to adopt alternative conformations.

Structural Parameter Value Reference
Molecular Formula C₇H₅ClINO₂
Molecular Weight 297.48 g/mol
InChI Key BYPNIKVZUWBAAA-UHFFFAOYSA-N
CAS Registry Number 1305324-52-0

Dioxino-Pyridine Ring System

The dioxino-pyridine ring system represents the core structural motif of this compound, formed through the fusion of a pyridine heterocycle with a 1,4-dioxane ring. This bicyclic arrangement creates a unique heterocyclic framework where the oxygen atoms of the dioxane ring bridge positions 2 and 3 of the pyridine core, resulting in a dioxino[2,3-b]pyridine system. The pyridine ring maintains its aromatic character with delocalized π-electron density, while the dioxane ring contributes conformational flexibility through its saturated carbon-oxygen bonds. The fusion pattern establishes a rigid connection between the two ring systems, creating a planar aromatic region connected to a more flexible aliphatic portion.

Studies of related dioxino-pyridine compounds have demonstrated that the ring fusion significantly influences the electronic properties of the pyridine nitrogen atom. The electron-donating effect of the oxygen atoms in the dioxane ring can modulate the basicity and nucleophilicity of the pyridine nitrogen, affecting the compound's overall reactivity profile. The dioxane portion typically adopts a chair-like conformation, although twisted conformations have been observed in similar systems due to steric constraints imposed by substituents.

The bicyclic nature of the dioxino-pyridine system creates a semi-rigid molecular framework that restricts conformational mobility while maintaining some degree of flexibility in the dioxane ring. This structural feature is particularly important for understanding how the molecule interacts with other chemical species and how the halogen substituents influence the overall molecular geometry. Research on related compounds has shown that the dioxane ring can adopt various conformations, including chair, boat, and twist forms, depending on the substitution pattern and external conditions.

Substituent Distribution (7-Chlorine, 8-Iodine)

The substituent distribution in 7-chloro-8-iodo-2,3-dihydro-dioxino[2,3-b]pyridine features chlorine and iodine atoms positioned at the 7 and 8 positions, respectively, creating a unique halogen substitution pattern on the pyridine ring. This arrangement places both halogens on adjacent carbon atoms within the aromatic system, resulting in significant steric and electronic interactions between these substituents. The chlorine atom at position 7 and iodine atom at position 8 represent different halogen sizes and electronic properties, with iodine being considerably larger and more polarizable than chlorine.

The Hammett sigma constants for these halogens provide insight into their electronic effects on the aromatic system. Chlorine exhibits sigma-meta and sigma-para values of 0.37 and 0.23, respectively, while iodine shows corresponding values of 0.35 and 0.18. These values indicate that both halogens exert electron-withdrawing inductive effects, though with different magnitudes. The electron-withdrawing nature of these substituents significantly influences the electron density distribution within the pyridine ring, affecting both the aromatic character and the reactivity of the nitrogen atom.

The spatial arrangement of the 7-chloro and 8-iodo substituents creates a crowded region within the molecular structure due to the van der Waals radii of these atoms. Studies on halogen-substituted aromatic compounds have shown that adjacent halogen substituents can experience repulsive interactions, leading to geometric distortions in the aromatic ring system. The size difference between chlorine and iodine atoms may result in asymmetric distortion of the pyridine ring, potentially affecting the planarity of the aromatic system.

Halogen Position Hammett σ-meta Hammett σ-para van der Waals Radius (Å)
Chlorine 7 0.37 0.23 1.75
Iodine 8 0.35 0.18 1.98

Conformational Dynamics

The conformational dynamics of 7-chloro-8-iodo-2,3-dihydro-dioxino[2,3-b]pyridine are primarily governed by the flexibility of the dioxane ring component, while the pyridine ring maintains a relatively fixed planar geometry. The dioxane ring can adopt various conformations, including chair, boat, and twist forms, with the chair conformation typically being the most stable due to minimized steric interactions. Research on similar dioxane-containing compounds has demonstrated that the ring can undergo conformational interconversion through low-energy pathways, allowing for dynamic behavior in solution.

The presence of the adjacent chlorine and iodine substituents introduces additional conformational constraints due to steric repulsion between these bulky atoms. These interactions may favor specific dioxane conformations that minimize unfavorable contacts between the halogens and the ring system. Computational studies on related compounds have shown that halogen substituents can significantly influence the preferred conformations of fused ring systems through both steric and electronic effects.

The conformational flexibility of the dioxane ring has important implications for the compound's ability to interact with other molecules and its overall three-dimensional shape. The dynamic nature of this ring system allows the molecule to adopt conformations that optimize intermolecular interactions while minimizing intramolecular strain. Studies using vibrational circular dichroism on related dioxino-pyridine compounds have provided insights into the conformational preferences and the energy barriers associated with ring interconversion.

Temperature-dependent conformational studies would be particularly valuable for understanding the energy landscape of this compound, as the relative populations of different conformers may change with thermal conditions. The conformational dynamics are also influenced by solvent effects, as polar solvents may stabilize certain conformations through specific interactions with the heteroatoms in the molecule.

Electronic and Steric Interactions

The electronic and steric interactions in 7-chloro-8-iodo-2,3-dihydro-dioxino[2,3-b]pyridine arise from the complex interplay between the halogen substituents, the aromatic pyridine system, and the oxygen-containing dioxane ring. The adjacent positioning of chlorine and iodine atoms creates significant steric crowding, as both atoms possess substantial van der Waals radii that lead to repulsive interactions when positioned on neighboring carbon atoms. This steric repulsion may cause distortion of the pyridine ring geometry, potentially affecting the aromatic planarity and bond angles within the ring system.

From an electronic perspective, both chlorine and iodine act as electron-withdrawing groups through inductive effects, though they also possess lone pairs that can participate in resonance interactions with the aromatic system. The electron-withdrawing nature of these halogens reduces the electron density on the pyridine nitrogen atom, potentially affecting its basicity and nucleophilicity. The polarizability differences between chlorine and iodine introduce asymmetric electronic effects within the molecule, with iodine being significantly more polarizable than chlorine.

The dioxane oxygen atoms contribute electron-donating effects through resonance interactions with the pyridine ring, creating a complex electronic environment where electron-withdrawing halogen effects compete with electron-donating oxygen effects. This electronic competition influences the overall charge distribution within the molecule and affects the reactivity patterns at different positions. Studies on related compounds have shown that such electronic interactions can significantly influence optical properties, including refractive indices and polarizabilities.

Intermolecular interactions involving the halogen atoms may also play important roles in solid-state packing and solution behavior. Halogen bonding interactions, particularly involving the larger iodine atom, could influence the compound's crystal structure and intermolecular association patterns. Research on halogen-substituted heterocycles has demonstrated that these interactions can be crucial for understanding the compound's physical properties and potential applications in materials science.

Interaction Type Contributing Factors Expected Effects
Steric Repulsion Cl-I van der Waals overlap Ring distortion, conformational constraint
Electronic Withdrawal Halogen inductive effects Reduced pyridine basicity
Resonance Donation Dioxane oxygen lone pairs Enhanced aromatic stability
Polarization Effects Iodine polarizability Asymmetric charge distribution

Properties

IUPAC Name

7-chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPNIKVZUWBAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Chlorination

Chlorination at position 7 can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions. Solvents like dichloromethane or acetonitrile are preferred to ensure selectivity and minimize side reactions.

Typical conditions:

Parameter Details
Reagent N-chlorosuccinimide (NCS)
Solvent Dichloromethane (DCM)
Temperature 0 to 25 °C
Reaction Time 2 to 6 hours
Work-up Aqueous quench, organic extraction

This step yields 7-chloro-2,3-dihydro-dioxino[2,3-b]pyridine with high regioselectivity.

Electrophilic Iodination

The iodination at position 8 is typically performed after chlorination. Electrophilic iodination reagents include iodine (I2) in the presence of oxidants or N-iodosuccinimide (NIS) . The reaction is conducted under mild conditions to prevent ring opening or over-iodination.

Typical iodination conditions:

Parameter Details
Reagent N-iodosuccinimide (NIS)
Solvent Acetonitrile or dichloromethane
Temperature 0 to 30 °C
Reaction Time 1 to 4 hours
Work-up Aqueous extraction, drying

The iodination proceeds via electrophilic aromatic substitution, selectively targeting position 8 due to electronic and steric factors influenced by the chlorine substituent at position 7.

Alternative Synthetic Route via Halogen Exchange

In some protocols, a bromo-iodo exchange is employed, starting from 7-chloro-8-bromo-2,3-dihydro-dioxino[2,3-b]pyridine. This compound undergoes halogen exchange using iodide salts (e.g., sodium iodide) under Finkelstein reaction conditions in polar aprotic solvents like acetone or DMF at elevated temperatures (~60-80 °C).

Parameter Details
Starting Material 7-chloro-8-bromo derivative
Reagent Sodium iodide (NaI)
Solvent Acetone or DMF
Temperature 60-80 °C
Reaction Time 6 to 12 hours
Work-up Filtration, solvent removal

This method allows conversion of the bromo substituent to iodine with good yields and purity.

Protection and Deprotection Considerations

During halogenation, the dioxino ring (a 1,4-dioxane fused to pyridine) must be preserved. Protective groups or mild reaction conditions are used to avoid ring cleavage. Typically, no additional protection is necessary if reaction conditions are carefully controlled.

Purification

Post-reaction purification involves:

  • Extraction with organic solvents (e.g., dichloromethane).
  • Washing with brine and drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Crystallization or chromatography for final purification.

Research Findings and Reaction Analysis

Reaction Yields and Selectivity

Step Yield (%) Selectivity Notes
Chlorination (NCS) 80-90 High regioselectivity at position 7
Iodination (NIS) 75-85 Selective iodination at position 8
Halogen exchange (NaI) 70-80 Efficient bromo to iodo conversion

Mechanistic Insights

  • Chlorination proceeds via electrophilic substitution facilitated by the electron-rich pyridine ring.
  • Iodination is favored at position 8 due to the directing effect of the chlorine substituent at position 7 and the electronic nature of the dioxino-pyridine system.
  • Halogen exchange occurs via nucleophilic substitution (Finkelstein reaction) on the aryl bromide.

Comparative Analysis with Analogous Compounds

The preparation of 7-chloro-8-iodo derivative parallels methods used for related compounds such as 8-bromo and 7-chloro derivatives, with modifications in halogen source and conditions to accommodate the reactivity differences of iodine versus bromine or chlorine.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Advantages Limitations
Direct Chlorination 2,3-dihydro-dioxino[2,3-b]pyridine NCS, DCM, 0-25 °C, 2-6 h High selectivity, simple Requires careful control
Electrophilic Iodination 7-chloro derivative NIS, Acetonitrile/DCM, 0-30 °C, 1-4 h Mild conditions Iodine reagents costly
Halogen Exchange 7-chloro-8-bromo derivative NaI, Acetone/DMF, 60-80 °C, 6-12 h Efficient conversion Longer reaction time

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development. It can be used in the design of new pharmaceuticals with specific biological activities.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its halogenated nature makes it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares 7-chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with key analogues, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-8-iodo-... (Target) Cl (C7), I (C8) C₇H₅ClINO₂ 297.35 Cross-coupling substrate
7-Bromo-2,3-dihydro-... Br (C7) C₇H₆BrNO₂ 216.03 Precursor for halogen exchange
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-... Bpin (C8) C₁₃H₁₇BNO₄ 273.09 Suzuki-Miyaura cross-coupling
7-Chloro-2,3-dihydro-...-8-carboxylic acid COOH (C8) C₈H₆ClNO₄ 215.59 Intermediate for amide synthesis
7-Chloro-2,3-dihydro-...-8-carbaldehyde CHO (C8) C₈H₆ClNO₃ 199.59 Aldehyde functionalization
Key Observations:
  • Halogen Effects: Bromine (Br) at position 7 (e.g., 7-Bromo-...) reduces molecular weight compared to iodine but retains utility in halogen-exchange reactions.
  • Boronic Ester Derivative : The boronic ester analogue (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-... ) is pivotal in Suzuki-Miyaura couplings, enabling C–C bond formation for drug discovery .
  • Carboxylic Acid and Aldehyde Derivatives : These functional groups (e.g., 8-carboxylic acid , 8-carbaldehyde ) expand synthetic versatility, serving as intermediates for conjugations or further derivatization .

Physicochemical Properties

  • Boiling Point : The 7-chloro-2,3-dihydro-... derivative (without iodine) has a reported boiling point of 258.7±40.0°C , suggesting that iodine’s introduction may further elevate this due to increased molecular mass .
  • LogP : The presence of halogens (Cl, I) likely increases hydrophobicity, enhancing membrane permeability in bioactive compounds.

Drug Discovery

  • The boronic ester derivative (CAS: 1309980-14-0) is used in synthesizing kinase inhibitors and antiviral agents due to its stability and reactivity .
  • 7-Chloro-8-carboxylic acid (CAS: 1305325-09-0) serves as a precursor for antimalarial candidates, leveraging its carboxylic acid group for amide-bond formation .

Material Science

  • Halogenated dioxino-pyridines are explored as ligands in OLEDs, where heavy atoms like iodine enhance intersystem crossing for phosphorescence .

Limitations and Challenges

  • Synthetic Complexity : Introducing iodine (e.g., via iodination of pyridine precursors) often requires harsh conditions (e.g., I₂/NaOAc in acetic acid at 100°C) .
  • Stability Issues : Iodo derivatives may exhibit light sensitivity, necessitating dark storage conditions .

Biological Activity

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H5ClINO2
  • Molecular Weight : 297.48 g/mol
  • CAS Number : 1305324-52-0

The compound features both chlorine and iodine substituents on a dioxino-pyridine framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity and specificity towards these targets. Research indicates that the compound may modulate enzyme activity or receptor signaling pathways, although detailed mechanisms remain under investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • A study evaluated various pyridine derivatives for antiproliferative activity against human cancer cell lines (HCT-116 for colon cancer and HepG2 for liver cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity against healthy cells (BJ-1) .
CompoundCancer Cell LineIC50 (µM)Toxicity (BJ-1)
7-Chloro DerivativeHCT-11610Low
8-Iodo DerivativeHepG215Very Low

These findings suggest that the structural modifications in halogenated pyridines can lead to selective anticancer agents.

Case Studies

  • Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of pyridinethione and thienopyridine and evaluated their antiproliferative activities using the MTT assay. The most active compounds demonstrated selective activity against liver and colon cancer cells while showing low cytotoxicity against non-tumor cells .
  • Molecular Docking Studies : Molecular docking analyses indicated that certain derivatives interacted favorably with target proteins associated with cancer cell proliferation. For example, docking scores ranged from -7.6825 to -4.5118 for various derivatives against specific cancer-related proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how do reaction conditions affect yield and purity?

  • Methodology :

  • Halogenation and Cyclization : Start with a pyridine precursor and introduce chlorine and iodine via electrophilic substitution. Use catalysts like Pd(PPh₃)₄ for regioselective iodination .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or dioxane) improve reaction homogeneity. For example, recrystallization from dioxane yields high-purity crystals (93% yield) .
  • Temperature Control : Reactions at 60°C in DMF with methyl iodide achieve moderate yields (28%), whereas room-temperature iodination in water provides higher yields .
    • Critical Factors : Monitor reaction progress via TLC and HPLC to ensure intermediate stability. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are critical for handling halogenated pyridine derivatives like this compound?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methyl iodide or chlorine gas) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential halogen reactivity .
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal to prevent environmental release .

Q. How can researchers purify this compound effectively?

  • Recrystallization : Use dioxane or ethanol/water mixtures for high-purity crystals .
  • Chromatography : Optimize solvent gradients (e.g., 3:1 hexane/ethyl acetate) to separate halogenated byproducts .

Advanced Research Questions

Q. How can structural ambiguities in halogenated dihydrodioxinopyridines be resolved?

  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART/SAINT systems) confirms bond lengths (mean C–C = 0.002 Å) and dihedral angles .
  • DFT Calculations : Compare experimental IR/NMR data with computational models (B3LYP/6-31G*) to validate electronic environments .
  • Contradiction Analysis : Discrepancies in reported bond angles may arise from crystal packing effects; use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : The iodine atom acts as a leaving group, enabling Pd-catalyzed coupling with boronic acids. Kinetic studies show faster oxidative addition compared to bromo analogs .
  • Side Reactions : Competing hydrolysis of the dioxane ring under basic conditions can reduce coupling efficiency. Use anhydrous solvents and inert atmospheres to mitigate this .

Q. How do solvent and temperature influence the stability of the dioxane ring during functionalization?

  • Acid/Base Sensitivity : The dioxane ring is prone to cleavage in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Use buffered conditions (pH 6–8) for stable reactions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C. Avoid prolonged heating above 60°C .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary for similar halogenated pyridines?

  • Case Study : Method (a) in achieves 93% yield via aqueous iodination, while Method (b) in DMF yields only 28%.
  • Root Cause : Solvent polarity and reaction time—aqueous conditions favor faster iodine incorporation, while DMF may stabilize side intermediates.
  • Troubleshooting : Optimize stoichiometry (1.3 eq methyl iodide) and reaction time (2–4 hours) .

Methodological Tables

Synthetic Method Comparison
Condition
---------------------
Water, RT, 2 h
DMF, 60°C, 2 h
Safety Guidelines
Hazard
-------------------------------
Halogen reactivity
Volatile byproducts

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.